Dicetyl adipate

CAS No.: 26720-21-8

Cat. No.: VC3879229

Molecular Formula: C38H74O4

Molecular Weight: 595 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26720-21-8 |

|---|---|

| Molecular Formula | C38H74O4 |

| Molecular Weight | 595 g/mol |

| IUPAC Name | dihexadecyl hexanedioate |

| Standard InChI | InChI=1S/C38H74O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-41-37(39)33-29-30-34-38(40)42-36-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |

| Standard InChI Key | RQIKFACUZHNEDV-UHFFFAOYSA-N |

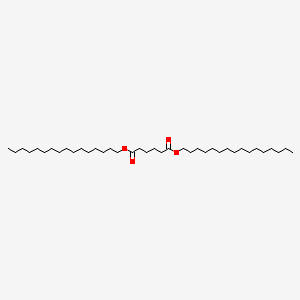

| SMILES | CCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCC |

| Canonical SMILES | CCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCC |

Introduction

Chemical Identity and Structural Characteristics

Dicetyl adipate, systematically named dihexadecyl hexanedioate, belongs to the class of alkyl dicarboxylic acid esters. Its structure consists of two cetyl (hexadecyl) chains esterified to the carboxyl groups of adipic acid. The compound’s SMILES notation (CCCCCCCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCCCCCCC) and InChIKey (RQIKFACUZHNEDV-UHFFFAOYSA-N) provide unambiguous identifiers for its molecular configuration .

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Monoisotopic Mass | 594.5587 g/mol | |

| Average Mass | 595.006 g/mol | |

| Predicted Collision Cross Section (Ų) | 264.0 ([M+H]⁺) | |

| Solubility | Lipophilic |

The compound’s lipophilicity, evidenced by its long alkyl chains, enhances compatibility with hydrophobic matrices such as polyvinyl chloride (PVC) and skin lipids .

Synthesis and Industrial Production

Dicetyl adipate is synthesized via esterification of adipic acid with cetyl alcohol (1-hexadecanol). The reaction typically employs acid catalysts (e.g., sulfuric acid) under controlled temperature and vacuum conditions to drive the equilibrium toward ester formation . Excess alcohol is removed post-reaction through vacuum stripping, followed by alkali refining and filtration to purify the product .

Scalability and Green Chemistry Considerations

While traditional methods rely on fossil-derived adipic acid, emerging approaches explore bio-based precursors. For instance, microbial fermentation of glucose using engineered Escherichia coli strains has yielded adipic acid with titers up to 68 g/L . Transitioning to such renewable feedstocks could reduce the carbon footprint of dicetyl adipate production, aligning with global sustainability goals .

Applications in Cosmetic and Industrial Formulations

Cosmetic Functions

In personal care products, dicetyl adipate fulfills multiple roles:

-

Emollient: Softens skin by forming an occlusive film that reduces transepidermal water loss .

-

Plasticizer: Enhances the flexibility and spreadability of polymer-based formulations (e.g., nail polishes, hair sprays) .

-

Film Former: Improves the adhesion and longevity of cosmetic films on skin and hair .

These properties make it a staple in creams, lotions, and makeup products, where it balances texture and performance without greasiness .

Industrial Uses

Beyond cosmetics, dicetyl adipate serves as a plasticizer in PVC manufacturing, imparting low-temperature flexibility to materials used in cables, synthetic leather, and food packaging . Its low volatility and high thermal stability distinguish it from phthalate alternatives, though cost considerations often limit its use to niche applications .

Recent Advances and Research Directions

Bio-Based Production Pathways

Recent studies highlight the potential of waste-derived feedstocks for adipic acid synthesis. For example, lignin depolymerization yields muconic acid, which can be hydrogenated to adipic acid with >90% efficiency . Integrating these methods into dicetyl adipate production could enhance sustainability.

Novel Formulations

Researchers are exploring dicetyl adipate’s synergy with natural oils (e.g., jojoba, squalane) to create hybrid emollients with improved sensory profiles . Such innovations address consumer demand for “clean-label” cosmetics without compromising performance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume